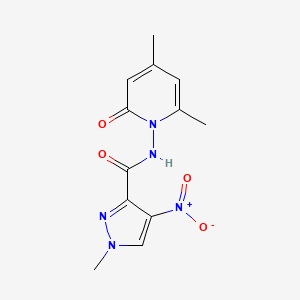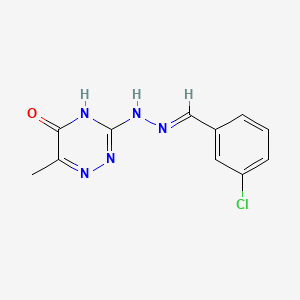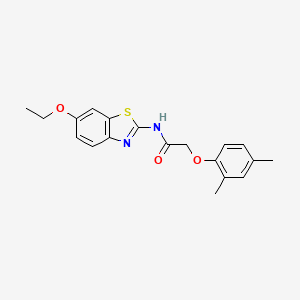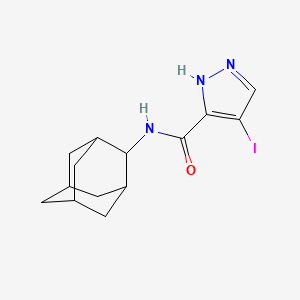![molecular formula C18H25NO5 B10902034 Dimethyl 5-[(2-ethylhexanoyl)amino]benzene-1,3-dicarboxylate](/img/structure/B10902034.png)
Dimethyl 5-[(2-ethylhexanoyl)amino]benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dimethyl 5-[(2-ethylhexanoyl)amino]benzene-1,3-dicarboxylate is an organic compound with a complex structure It is a derivative of benzene and contains both ester and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 5-[(2-ethylhexanoyl)amino]benzene-1,3-dicarboxylate typically involves the esterification of 5-aminoisophthalic acid with methanol, followed by the acylation of the resulting dimethyl 5-aminoisophthalate with 2-ethylhexanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process .
Industrial Production Methods: Industrial production of
Properties
Molecular Formula |
C18H25NO5 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
dimethyl 5-(2-ethylhexanoylamino)benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C18H25NO5/c1-5-7-8-12(6-2)16(20)19-15-10-13(17(21)23-3)9-14(11-15)18(22)24-4/h9-12H,5-8H2,1-4H3,(H,19,20) |
InChI Key |
RYZZJSJPMRLUON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-fluorophenyl)methylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901956.png)
![5-methyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10901962.png)
![(4E)-4-[(biphenyl-2-ylamino)methylidene]-2-(4-nitrophenyl)-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10901966.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2-({5-[(naphthalen-1-ylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10901973.png)

![Methyl 2-{[(2,4-dioxo-3-phenyl-3,6-diazabicyclo[3.1.0]hex-6-yl)acetyl]amino}benzoate](/img/structure/B10901983.png)
![(4Z)-2-(4-tert-butylphenyl)-4-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B10901985.png)
![N'~1~,N'~8~-bis[(1E)-2-methyl-1-phenylpropylidene]octanedihydrazide](/img/structure/B10902002.png)



![5-[(4-ethylphenoxy)methyl]-N-(2-methoxy-5-nitrophenyl)furan-2-carboxamide](/img/structure/B10902017.png)
![(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B10902025.png)
![N'-[(E)-(3-methoxyphenyl)methylidene]-2-({4-phenyl-5-[(phenylamino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B10902032.png)
